![molecular formula C20H30N2O2 B11441617 N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11441617.png)
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring attached to a carboxamide group, which is further connected to a substituted butanone and an ethylphenylamine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the substituted butanone: This can be achieved through the reaction of 3-ethylphenylamine with an appropriate acylating agent under controlled conditions.
Cyclohexanecarboxamide formation: The substituted butanone is then reacted with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
- N-{1-[(3-ethylphenyl)amino]-3-ethyl-1-oxobutan-2-yl}cyclohexanecarboxamide
Uniqueness
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H30N2O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[1-(3-ethylanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H30N2O2/c1-4-15-9-8-12-17(13-15)21-20(24)18(14(2)3)22-19(23)16-10-6-5-7-11-16/h8-9,12-14,16,18H,4-7,10-11H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
DHSUDFLIVUDKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C(C)C)NC(=O)C2CCCCC2 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-9-(4-ethylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11441535.png)
![Dimethyl 2-{[(diethylamino)carbonothioyl]amino}terephthalate](/img/structure/B11441536.png)
![(2Z)-2-[(butanoyloxy)imino]-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B11441538.png)
![N-benzyl-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11441541.png)
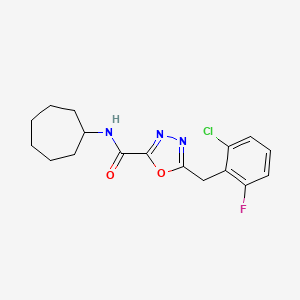
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11441549.png)
![N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11441551.png)
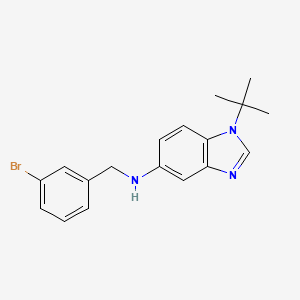
![Methyl 4-({2-[(3-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11441559.png)
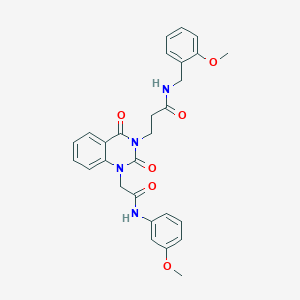
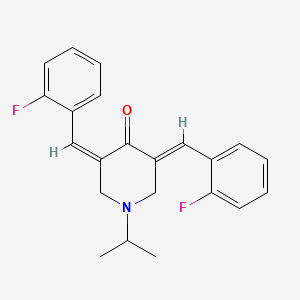
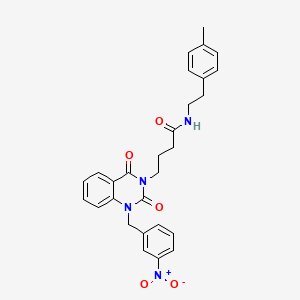
![6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441612.png)
![5-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B11441614.png)
